molecular formula C8H17F2N B2986551 (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine CAS No. 2248199-81-5

(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine

Cat. No. B2986551
M. Wt: 165.228
InChI Key: HWMFLVQUYGAEIU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine, also known as DFMTA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. DFMTA is a chiral amine that can be synthesized through a simple and efficient method.

Mechanism Of Action

The mechanism of action of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is not fully understood. However, it has been reported that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can inhibit the growth of cancer cells by inducing apoptosis. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.

Biochemical And Physiological Effects

(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can inhibit the growth of cancer cells. In vivo studies have shown that (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can reduce tumor growth in mice. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been shown to have anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has high enantiomeric excess and chemical yield. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is also stable under normal lab conditions. However, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has some limitations. It is a toxic compound and should be handled with care. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is also expensive compared to other chiral amines.

Future Directions

There are several future directions for research on (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine. One direction is to study the mechanism of action of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine in more detail. Another direction is to study the potential of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine as a drug candidate for various types of cancer. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine could also be studied for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine could be studied for its potential as a ligand in asymmetric catalysis.

Synthesis Methods

(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can be synthesized through a one-pot reaction using readily available starting materials. The synthesis involves the reaction of 2,3,3-trimethylpent-1-ene with hydrogen fluoride in the presence of a chiral amine catalyst. The resulting product is then treated with lithium aluminum hydride to obtain (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine. This method has been reported to yield high enantiomeric excess and high chemical yield.

Scientific Research Applications

(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been reported to have potential applications in various fields of research. In the field of organic chemistry, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been used as a chiral auxiliary in asymmetric synthesis. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has also been used as a ligand in asymmetric catalysis. In the field of medicinal chemistry, (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been studied for its potential as a drug candidate. (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been shown to have anticancer activity and has been studied as a potential treatment for various types of cancer.

properties

IUPAC Name

(2R)-5,5-difluoro-2,3,3-trimethylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17F2N/c1-6(5-11)8(2,3)4-7(9)10/h6-7H,4-5,11H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMFLVQUYGAEIU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C(C)(C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine

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